molecular formula C19H20Br2O3 B3049864 1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one CAS No. 223137-71-1

1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one

Cat. No.: B3049864
CAS No.: 223137-71-1
M. Wt: 456.2 g/mol
InChI Key: BBUJIQQGGKCIHC-UHFFFAOYSA-N
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Description

1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one is an organic compound with the molecular formula C19H20Br2O3 and a molecular weight of 456.17 g/mol . This compound is characterized by the presence of two bromo and methoxy substituted phenyl rings connected by a pentan-3-one backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-bromo-5-methoxybenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . The reaction typically requires a catalyst and may involve intermediate steps such as aldol condensation and subsequent bromination.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its bromo and methoxy groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis(2-bromo-5-methylphenyl)pentan-3-one
  • 1,5-Bis(2-bromo-5-ethoxyphenyl)pentan-3-one
  • 1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one

Uniqueness

1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one is unique due to the presence of methoxy groups, which influence its chemical reactivity and physical properties. The methoxy groups enhance its solubility in organic solvents and affect its interaction with other chemical species, making it distinct from similar compounds .

Properties

IUPAC Name

1,5-bis(2-bromo-5-methoxyphenyl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2O3/c1-23-16-7-9-18(20)13(11-16)3-5-15(22)6-4-14-12-17(24-2)8-10-19(14)21/h7-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUJIQQGGKCIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCC(=O)CCC2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469201
Record name 3-Pentanone, 1,5-bis(2-bromo-5-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223137-71-1
Record name 3-Pentanone, 1,5-bis(2-bromo-5-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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